molecular formula C20H30 B14440669 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- CAS No. 79296-91-6

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)-

Cat. No.: B14440669
CAS No.: 79296-91-6
M. Wt: 270.5 g/mol
InChI Key: RLAFZRBJBUMWGN-IDYDLPGUSA-N
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Description

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- is a complex organic compound with the molecular formula C20H30. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves multiple steps, typically starting with simpler organic molecules. The process often includes:

    Cyclization reactions: These reactions form the cyclic structure of the compound.

    Addition of methyl groups: Methyl groups are introduced through alkylation reactions.

    Formation of double bonds: This is achieved through dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic processes: Using catalysts to speed up the reaction and increase yield.

    High-pressure and high-temperature conditions: These conditions are often necessary to achieve the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of alkanes or alcohols.

    Substitution: Can produce a variety of substituted derivatives.

Scientific Research Applications

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include:

    Enzyme inhibition or activation: The compound may bind to enzymes and alter their activity.

    Receptor binding: The compound may interact with cellular receptors, triggering specific signaling pathways.

Comparison with Similar Compounds

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- can be compared with other similar compounds, such as:

    Cyclotetradecatetraene derivatives: These compounds share a similar cyclic structure but may have different substituents.

    Polyunsaturated hydrocarbons: These compounds have multiple double bonds but may differ in their overall structure and functional groups.

The uniqueness of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79296-91-6

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-1,3,6,10-tetraene

InChI

InChI=1S/C20H30/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,20H,1,6-7,9,13,15H2,2-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m1/s1

InChI Key

RLAFZRBJBUMWGN-IDYDLPGUSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@H](CC1)C(=C)C)/C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C=CC(CC1)C(=C)C)C)C

Origin of Product

United States

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